molecular formula C25H17NO6S2 B2432182 ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate CAS No. 610759-52-9

ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate

Cat. No.: B2432182
CAS No.: 610759-52-9
M. Wt: 491.53
InChI Key: MKNUQFLZMCUEOM-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate is a complex organic compound that features a benzothiazole moiety, a chromene core, and a thiophene ring

Scientific Research Applications

Ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethyl formamide and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes. The benzothiazole moiety, in particular, is known to interact with biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate is unique due to its combination of a benzothiazole moiety, a chromene core, and a thiophene ring. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)chromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO6S2/c1-3-30-25(29)22-19(23-26-15-7-4-5-8-17(15)34-23)20(27)14-10-11-16(13(2)21(14)32-22)31-24(28)18-9-6-12-33-18/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNUQFLZMCUEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C(=C(C=C2)OC(=O)C3=CC=CS3)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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